An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, a versatile building block in modern medicinal chemistry. We delve into its chemical and physical properties, provide a detailed, plausible synthetic route, and explore its reactivity, with a particular focus on its application in the Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide highlights the significance of this compound in drug discovery, underscored by the importance of the structural motifs it helps create. This document is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development, offering both theoretical insights and practical, actionable protocols.
Introduction
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid, with the CAS number 874289-09-5, is a substituted phenylboronic acid that has garnered interest in the field of medicinal chemistry.[1][2] Its unique structure, featuring a fluorine atom and a pyrrolidine-1-carbonyl group ortho to the boronic acid moiety, imparts specific steric and electronic properties that make it a valuable reagent in organic synthesis. The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for the formation of carbon-carbon bonds.[3]
The pyrrolidine motif is a prevalent scaffold in numerous biologically active compounds and approved drugs, valued for its ability to introduce three-dimensionality and favorable pharmacokinetic properties.[4] The fluorine substituent can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. Consequently, 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.
This guide will provide a detailed examination of this compound, from its fundamental properties to its practical applications, to empower researchers in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safety in the laboratory. The key properties of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3-Fluoro-4-(pyrrolidine-1-carbonyl)phenyl)boronic acid | [3] |
| CAS Number | 874289-09-5 | [1][2] |
| Molecular Formula | C₁₁H₁₃BFNO₃ | [1][2] |
| Molecular Weight | 237.04 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 107-109 °C | [5] |
| Boiling Point | 457.7 °C | [5] |
| Flash Point | 230.6 °C | [5] |
| Solubility | Soluble in organic solvents like methanol, DMF, and DMSO. | |
| Storage | Store in a cool, dry place, typically at 2-8 °C. | [5] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis involves a standard amide coupling reaction between 4-carboxy-3-fluorophenylboronic acid and pyrrolidine. This transformation can be effectively mediated by common peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide-based system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent such as HOBt (Hydroxybenzotriazole).
Caption: Proposed synthesis of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid.
Detailed Experimental Protocol (Amide Coupling with HATU)
This protocol is a general guideline and may require optimization for optimal yield and purity.
Materials:
-
4-Carboxy-3-fluorophenylboronic acid (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-carboxy-3-fluorophenylboronic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add pyrrolidine (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Characterization: Predicted NMR Spectra
As experimental NMR data for this specific compound is not publicly available, predicted ¹H and ¹³C NMR spectra are provided below for characterization purposes. These predictions are based on computational algorithms and should be used as a guide for spectral interpretation.[5][6][7][8][9]
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:
-
8.20 (s, 2H, B(OH)₂)
-
7.65 (t, J = 7.8 Hz, 1H, Ar-H)
-
7.40 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H)
-
7.30 (dd, J = 10.5, 1.5 Hz, 1H, Ar-H)
-
3.50 (t, J = 6.6 Hz, 2H, N-CH₂)
-
3.35 (t, J = 6.6 Hz, 2H, N-CH₂)
-
1.90-1.80 (m, 4H, CH₂-CH₂)
Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ:
-
165.0 (C=O)
-
160.5 (d, J = 245 Hz, C-F)
-
135.0 (d, J = 8 Hz, C-H)
-
130.0 (C-B)
-
125.0 (d, J = 3 Hz, C-H)
-
118.0 (d, J = 22 Hz, C-H)
-
49.0 (N-CH₂)
-
46.0 (N-CH₂)
-
26.0 (CH₂)
-
24.0 (CH₂)
Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, enabling the construction of biaryl and related structures.[10]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The organoborane reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for a Generic Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 eq), 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Significance in Drug Discovery and Medicinal Chemistry
The structural motifs accessible through the use of 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid are of significant interest in drug discovery.
-
Biaryl Scaffolds: The biaryl moiety is a common feature in many approved drugs and clinical candidates. It provides a rigid scaffold that can effectively position functional groups for optimal interaction with biological targets.
-
Fluorine Substitution: The introduction of a fluorine atom can modulate the electronic properties of a molecule, improve its metabolic stability by blocking sites of oxidation, and enhance its binding affinity to target proteins through favorable interactions.[11]
-
Pyrrolidine Ring: The saturated, non-planar pyrrolidine ring introduces three-dimensionality to a molecule, which can improve its solubility, reduce its planarity (often associated with toxicity), and provide vectors for further functionalization.[4] The amide linkage also provides a hydrogen bond acceptor.
The combination of these features makes 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid a valuable tool for generating compound libraries for high-throughput screening and for the rational design of targeted therapeutics.
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling 3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Fluoro-4-(pyrrolidine-1-carbonyl)phenylboronic acid is a strategically important building block for medicinal chemists and synthetic organic chemists. Its well-defined physicochemical properties, coupled with its reactivity in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, make it an invaluable tool for the synthesis of complex, biologically relevant molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective use in the laboratory and accelerating the discovery of new therapeutic agents.
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